

Data Presentation: Conservation of the E2 554-569 Sequence

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Compound of Interest

Compound Name: HCV-1 e2 Protein (554-569)

Cat. No.: B15563004

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The following tables summarize the amino acid sequence alignment, percentage identity, and observed variations of the HCV E2 554-569 region across representative isolates of the seven major HCV genotypes.

Table 1: Amino Acid Sequence Alignment of HCV E2 (554-569) Across Genotypes



Genotype	Representative Isolate	Amino Acid Sequence (554-569)
1a	H77	W M N S T G F T K V C G A P P C
1b	Con1	W M N S T G F T K V C G A P P C
2a	JFH-1	W M N S T G Y T K V C G A P P C
2b	Ј8	W M N S T G Y T K V C G A P P C
3a	S52	W M N S T G F T K V C G A P P C
4a	ED43	W M N S T G F T K V C G A P P C
5a	SA13	W M N S T G F T K V C G A P P C
6a	HK6a	W M N S T G F T K V C G A P P C
7a	QC69	W M N S T G F T K V C G A P P C

Table 2: Percentage Identity Matrix of HCV E2 (554-569) Across Genotypes (%)



Genot ype	1a	1b	2a	2b	3a	4a	5a	6a	7a
1a	100	100	93.8	93.8	100	100	100	100	100
1b	100	93.8	93.8	100	100	100	100	100	
2a	100	100	93.8	93.8	93.8	93.8	93.8		_
2b	100	93.8	93.8	93.8	93.8	93.8		_	
3a	100	100	100	100	100		_		
4a	100	100	100	100					
5a	100	100	100		_				
6a	100	100		_					
7a	100								

Table 3: Summary of Amino Acid Variations in the HCV E2 (554-569) Region

Position	Amino Acid in	Observed	Genotypes with
	Genotype 1a	Variations	Variation
561	F	Υ	2a, 2b

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the HCV E2 554-569 epitope are provided below.

Protocol 1: Peptide-based Indirect ELISA for Detection of Antibodies to HCV E2 554-569

This protocol outlines a standard indirect ELISA procedure to detect and quantify antibodies specific to the HCV E2 554-569 peptide in serum or plasma samples.

Materials:



- High-binding 96-well microtiter plates
- Synthetic peptide corresponding to HCV E2 554-569 (e.g., WMNSTGFTKVCGAPP-Cys)
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
- Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
- Sample Diluent (e.g., 1% non-fat dry milk or 0.1% BSA in PBST)
- Test sera/plasma and control (positive and negative) sera
- HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Coating: Dilute the synthetic peptide to a final concentration of 1-10 μg/mL in Coating Buffer.
 Add 100 μL of the diluted peptide solution to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
- Washing: Discard the coating solution and wash the plate three times with 200 μ L of Wash Buffer per well.
- Blocking: Add 200 μL of Blocking Buffer to each well to block non-specific binding sites.
 Incubate for 1-2 hours at room temperature.
- Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
- Sample Incubation: Dilute the test and control sera in Sample Diluent (e.g., starting at a 1:100 dilution). Add 100 μL of the diluted sera to the appropriate wells. Incubate for 1-2 hours



at 37°C.

- Washing: Discard the samples and wash the plate five times with Wash Buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 μL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Discard the secondary antibody and wash the plate five times with Wash Buffer.
- Detection: Add 100 μL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
- Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Protocol 2: HCV Pseudoparticle (HCVpp) Production and Neutralization Assay

This protocol describes the generation of HCV pseudoparticles and their use in a neutralization assay to assess the functionality of antibodies in blocking viral entry.

Materials:

- HEK293T cells
- Huh-7 or other permissive cell line
- Plasmids: HCV E1E2 expression vector, retroviral packaging construct (e.g., MLV gag-pol),
 and a reporter vector (e.g., encoding luciferase or GFP)
- Transfection reagent (e.g., FuGENE 6, Lipofectamine 2000)
- Cell culture medium (e.g., DMEM with 10% FBS)



- 0.45 µm filters
- 96-well cell culture plates
- Test antibodies and control antibodies
- Luciferase assay reagent (if using a luciferase reporter)
- Luminometer or fluorescence microscope

Procedure: Part A: HCVpp Production

- Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
- Transfection: Co-transfect the HEK293T cells with the HCV E1E2 expression plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Incubation: Incubate the transfected cells for 48-72 hours at 37°C in a CO2 incubator.
- Harvesting: Collect the cell culture supernatant containing the HCVpps.
- Clarification: Centrifuge the supernatant at a low speed to remove cell debris.
- Filtration: Filter the clarified supernatant through a 0.45 μm filter. The filtrate contains the infectious HCVpps. Aliquot and store at -80°C.

Part B: Neutralization Assay

- Target Cell Seeding: Seed Huh-7 cells in a 96-well plate to be 50-60% confluent on the day
 of infection.
- Antibody Dilution: Prepare serial dilutions of the test and control antibodies in cell culture medium.
- Neutralization Reaction: In a separate plate, mix the diluted antibodies with a standardized amount of HCVpp suspension. Incubate for 1 hour at 37°C to allow antibody-virus binding.



- Infection: Remove the medium from the Huh-7 cells and add the antibody-HCVpp mixture.
- Incubation: Incubate the cells for 48-72 hours at 37°C.
- Readout: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, visualize the cells under a fluorescence microscope.
- Data Analysis: Calculate the percentage of neutralization by comparing the reporter signal in the presence of the antibody to the signal in the absence of the antibody (virus only control).

Protocol 3: Soluble E2-CD81 Binding ELISA

This protocol details an ELISA-based method to quantify the binding of soluble HCV E2 protein to the large extracellular loop (LEL) of its cellular receptor, CD81.

Materials:

- High-binding 96-well microtiter plates
- Recombinant CD81-LEL protein
- Soluble recombinant HCV E2 protein
- Coating Buffer, Wash Buffer, Blocking Buffer, and Sample Diluent (as in Protocol 1)
- Anti-E2 monoclonal antibody (specific for a conformational epitope)
- HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
- TMB substrate solution and Stop Solution
- Microplate reader

Procedure:

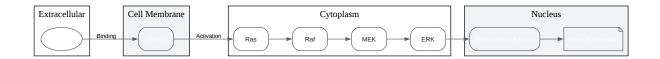
 Coating: Coat the wells of a 96-well plate with 100 μL of recombinant CD81-LEL at a concentration of 1-5 μg/mL in Coating Buffer. Incubate overnight at 4°C.



- Washing and Blocking: Wash the plate three times with Wash Buffer and then block with Blocking Buffer for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- E2 Incubation: Add serial dilutions of soluble E2 protein in Sample Diluent to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with Wash Buffer to remove unbound E2.
- Primary Antibody Incubation: Add a fixed concentration of anti-E2 monoclonal antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Sample Diluent. Incubate for 1 hour at 37°C.
- Washing, Detection, and Reading: Follow steps 8-11 from Protocol 1.

Mandatory Visualizations

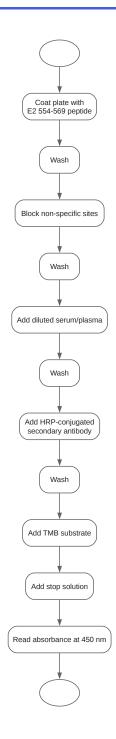
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.



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Caption: HCV E2-induced MAPK/ERK signaling pathway.

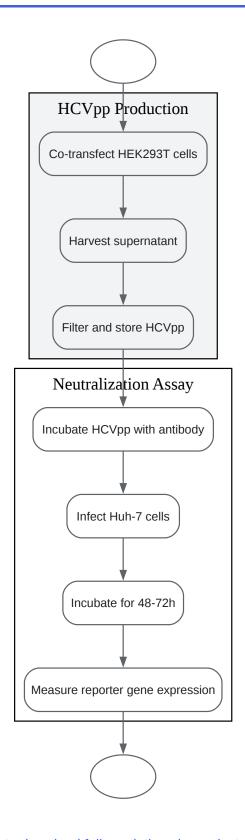




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Caption: Workflow for peptide-based indirect ELISA.





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Caption: Workflow for HCVpp neutralization assay.



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